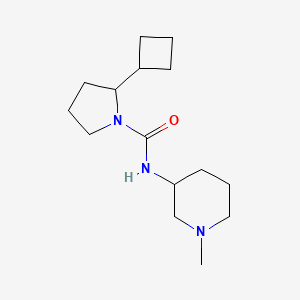
1-Benzylsulfonyl-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylsulfonyl-3-chlorobenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzylsulfonyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylsulfonyl-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylsulfonyl-3-chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form benzylsulfonyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted benzylsulfonyl derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include reduced benzylsulfonyl derivatives.
Scientific Research Applications
1-Benzylsulfonyl-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylsulfonyl-3-chlorobenzene involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the benzyl group.
Benzyl Chloride: Similar in structure but lacks the sulfonyl group.
Chlorobenzene: Similar in structure but lacks the benzylsulfonyl group.
Uniqueness: 1-Benzylsulfonyl-3-chlorobenzene is unique due to the presence of both the benzylsulfonyl group and the chlorine atom, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1-benzylsulfonyl-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDPGPJCNVJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,5-difluorophenyl)-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7597334.png)
![3-Azaspiro[5.5]undecan-3-yl(pyrazin-2-yl)methanone](/img/structure/B7597344.png)
![1-[(2S)-2-(pyrrolidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7597345.png)
![3,5-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7597351.png)
![N,N-dimethyl-3-azaspiro[5.5]undecane-3-sulfonamide](/img/structure/B7597357.png)
![3-Azaspiro[5.5]undecan-3-yl([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7597369.png)
![7-[(5-Chlorothiophen-2-yl)methyl]-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B7597372.png)
![5-[(2-Methylphenyl)methyl]furo[3,2-c]pyridin-4-one](/img/structure/B7597384.png)



![3-(1-Methylimidazol-4-yl)sulfonyl-3-azaspiro[5.5]undecane](/img/structure/B7597422.png)

![N-[1-(2,4-dichlorophenyl)propan-2-yl]methanesulfonamide](/img/structure/B7597432.png)
